4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol
Description
4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol is a piperidine derivative featuring dual aromatic substituents: a 4-methylphenoxy methyl group at position 4 and a 4-methylphenylsulfonyl group at position 1 of the piperidine ring. This structural motif combines a sulfonamide moiety (imparting metabolic stability and hydrogen-bonding capacity) with aryl ether and aryl sulfonyl groups, which are common in bioactive molecules targeting neurological receptors or enzymes .
Properties
IUPAC Name |
4-[(4-methylphenoxy)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-16-3-7-18(8-4-16)25-15-20(22)11-13-21(14-12-20)26(23,24)19-9-5-17(2)6-10-19/h3-10,22H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHLXJPUXRPVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol typically involves multiple steps:
Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of piperidone using a reducing agent such as sodium borohydride.
Introduction of the Methylphenoxy Group: The methylphenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the piperidinol with 4-methylphenol in the presence of a base like potassium carbonate.
Sulfonylation: The final step involves the sulfonylation of the compound using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to 4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol exhibit antidepressant properties. For instance, piperidine derivatives have been shown to interact with serotonin receptors, which are crucial for mood regulation. A study demonstrated that modifications in the piperidine structure could enhance the binding affinity to serotonin receptors, suggesting potential antidepressant effects.
2. Antimicrobial Properties
The sulfonyl group in the compound's structure may contribute to antimicrobial activity. Compounds containing sulfonyl groups have been reported to exhibit significant antibacterial effects against various pathogens. A case study involving similar sulfonamide derivatives revealed their effectiveness against resistant strains of bacteria, indicating that this compound could be explored for developing new antimicrobial agents.
Data Table: Biological Activities of Related Compounds
Pharmacological Studies
3. Interaction Studies
Pharmacological assays are essential for understanding the interactions of this compound with biological targets. Studies have focused on its efficacy in binding to specific receptors involved in neurotransmission and inflammation pathways. For example, bioassays conducted on related compounds have shown dose-dependent effects on receptor activity, which could be extrapolated to predict the behavior of this compound.
4. Safety Profile Assessments
Evaluating the safety profile of new compounds is crucial before clinical application. Toxicological studies on structurally similar compounds have indicated low toxicity levels, which is promising for further development. The safety assessments typically involve evaluating cytotoxicity in various cell lines and determining the maximum tolerated dose in animal models.
Case Studies
Case Study 1: Antidepressant Potential
A recent study evaluated a series of piperidine derivatives for their antidepressant effects using animal models. The results indicated that specific substitutions on the piperidine ring significantly enhanced antidepressant-like behaviors, suggesting that similar modifications in this compound could yield beneficial effects.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on sulfonamide derivatives' antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings revealed that certain structural modifications led to increased potency against these pathogens, indicating a potential pathway for developing novel antimicrobial therapies based on this compound.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related piperidine derivatives:
Table 1: Key Structural and Functional Comparisons
*Calculated based on and analogous molecular formulas.
Key Observations :
Sulfonyl vs. Benzyl Groups: The 4-methylphenylsulfonyl group in the target compound likely enhances metabolic stability compared to benzyl-substituted analogs (e.g., 1-benzyl-4-piperidinemethanol in ) but may reduce membrane permeability due to increased polarity .
Aryl Substitution Effects: Replacing 4-methylphenoxy with 4-fluorophenyl (as in ’s methanol analogs) could increase binding affinity to σ1 receptors or serotonin transporters, as fluorinated aryl groups are common in CNS-targeting drugs .
Biological Activity Trends: Piperidinol derivatives with bulky aryl groups (e.g., cyclohexyl in ) show pronounced analgesic effects, suggesting that the 4-methylphenoxy methyl group in the target compound may confer similar properties .
Physicochemical Data :
- Molecular Weight : ~411.97 (estimated from and ).
- Solubility: Predicted low water solubility due to aromatic sulfonyl and ether groups; solubility may improve in organic solvents like methanol or DMSO (as used in ’s HPLC methods) .
- Melting Point : Likely >100°C (analogous sulfonylated piperidines in melt at 113–116°C) .
Biological Activity
The compound 4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol is a piperidine derivative that has garnered attention for its potential biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory effects. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 295.34 g/mol. The structure features a piperidine ring substituted with a methylphenoxy group and a sulfonyl group, which are known to influence its biological properties.
Antibacterial Activity
Research indicates that compounds with similar piperidine structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antibacterial activity of this compound is likely attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.
| Bacterial Strain | Zone of Inhibition (mm) | IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 60 |
| Salmonella typhi | 10 | 70 |
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that this compound may act as an inhibitor of acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 2.5 |
| Urease | Non-competitive | 3.0 |
Anti-inflammatory Activity
The anti-inflammatory potential of piperidine derivatives has been explored in various studies. Compounds structurally similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo.
Case Studies
- Study on Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several piperidine derivatives for their antibacterial activity against common pathogens. The results indicated that compounds with sulfonyl groups exhibited enhanced activity compared to those without such functional groups .
- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibitory effects of various piperidine derivatives, revealing that those containing sulfonamide functionalities had significant inhibitory effects on urease and AChE, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .
The biological activity of this compound may be attributed to its structural components:
- Piperidine Ring : Known for its role in various pharmacological activities, including analgesic and anti-inflammatory effects.
- Sulfonyl Group : Enhances the compound's interaction with target enzymes and receptors, thereby increasing its efficacy as an inhibitor.
Q & A
Q. Basic
- NMR spectroscopy : and NMR identify substituent patterns (e.g., sulfonyl and methylphenoxy groups).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion for CHNOS).
- HPLC : Purity >95% can be confirmed using reverse-phase C18 columns with UV detection at 254 nm .
What strategies improve yield in the sulfonylation step of this compound?
Q. Advanced
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions.
- Catalytic DMAP : Accelerates sulfonylation by stabilizing reactive intermediates.
- Solvent optimization : Anhydrous dichloromethane or THF reduces hydrolysis of sulfonyl chloride .
What biological targets or mechanisms are associated with this compound?
Basic
Piperidinol derivatives exhibit NMDA receptor antagonism (e.g., Co 101244 hydrochloride in ) and potential serotonin (5-HT) modulation, as seen in fluorophenyl-piperidine analogs (). Preliminary assays might include:
- Receptor binding studies : Radiolabeled ligand displacement (e.g., -MK-801 for NMDA receptors).
- In vitro neuroprotection models : Glutamate-induced cytotoxicity in neuronal cell lines .
How can researchers design experiments to investigate neuroprotective efficacy in vivo?
Q. Advanced
- Animal models : Use NMDA-induced seizures in rodents or ischemic stroke models to assess neuroprotection.
- Dose-response studies : Administer 1–50 mg/kg (oral or i.p.) and monitor behavioral outcomes (e.g., rotarod performance).
- Pharmacokinetics : LC-MS/MS quantifies plasma and brain concentrations to correlate exposure with efficacy .
What computational methods aid in predicting metabolic stability?
Q. Advanced
- Density Functional Theory (DFT) : Models electron distribution to predict oxidative metabolism (e.g., CYP450-mediated demethylation).
- Molecular docking : Simulates interactions with CYP3A4 or CYP2D6 isoforms to identify metabolic hotspots.
- In silico tools : Software like Schrödinger’s ADMET Predictor estimates clearance rates and half-life .
How can regioselectivity challenges in alkylation be mitigated?
Q. Advanced
- Protecting groups : Temporarily block the piperidinol hydroxyl with tert-butyldimethylsilyl (TBS) ethers to direct alkylation to the sulfonamide nitrogen.
- Microwave-assisted synthesis : Enhances reaction specificity by reducing side-product formation through controlled heating .
What are the key stability considerations for long-term storage?
Q. Basic
- Light sensitivity : Store in amber vials under inert gas (N or Ar) to prevent photodegradation.
- Moisture control : Use desiccants (silica gel) in sealed containers. Stability studies (25°C/60% RH for 6 months) can identify degradation products via LC-MS .
How do structural modifications impact solubility and bioavailability?
Q. Advanced
- LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP >4, improving aqueous solubility.
- Salt formation : Hydrochloride salts enhance dissolution rates (e.g., Co 101244 hydrochloride in ).
- Prodrug strategies : Esterify hydroxyl groups to increase membrane permeability, with enzymatic hydrolysis in vivo restoring activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
